Cas no 32673-25-9 (Di-tert-butylphenylphosphine)
Di-tert-butylphenylphosphine Chemical and Physical Properties
Names and Identifiers
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- di-tert-Butyl(phenyl)phosphine
- Di-tert-butylphenylphosphine
- ditert-butyl(phenyl)phosphane
- Di-tert-butyl-phenylphosphine
- NULL
- Phosphine,bis(1,1-dimethylethyl)phenyl-
- NSC 244300
- Phenyldi(tert-butyl)phosphine
-
- MDL: MFCD00049096
- Inchi: 1S/C14H23P/c1-13(2,3)15(14(4,5)6)12-10-8-7-9-11-12/h7-11H,1-6H3
- InChI Key: XOJNEFQLMRCOMS-UHFFFAOYSA-N
- SMILES: P(C1C=CC=CC=1)(C(C)(C)C)C(C)(C)C
Computed Properties
- Exact Mass: 222.15400
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 174
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 3.5
Experimental Properties
- Density: 0.933 g/mL at 25 °C
- Boiling Point: 124-128 °C/10 mmHg
- Refractive Index: n20/D 1.5382
- Solubility: Insuluble (8.9E-4 g/L) (25 ºC),
- PSA: 13.59000
- LogP: 4.39080
- Sensitiveness: air sensitive
- λmax: 260nm(Cyclohexane)(lit.)
Di-tert-butylphenylphosphine Security Information
- Hazardous Material transportation number:UN 2845 4.2/PG 1
- WGK Germany:3
- Hazard Category Code: R17;R36/37/38
- Safety Instruction: S; S6; S26
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Hazardous Material Identification:
- Risk Phrases:R17
- HazardClass:4.2
Di-tert-butylphenylphosphine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D138674-1g |
Di-tert-butylphenylphosphine |
32673-25-9 | 95%(GC) | 1g |
¥159.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D138674-25g |
Di-tert-butylphenylphosphine |
32673-25-9 | 95%(GC) | 25g |
¥2599.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D138674-5g |
Di-tert-butylphenylphosphine |
32673-25-9 | 95%(GC) | 5g |
¥649.90 | 2023-09-03 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R030339-1g |
Di-tert-butylphenylphosphine |
32673-25-9 | 97% | 1g |
¥192 | 2024-05-24 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R030339-5g |
Di-tert-butylphenylphosphine |
32673-25-9 | 97% | 5g |
¥780 | 2024-05-24 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R030339-25g |
Di-tert-butylphenylphosphine |
32673-25-9 | 97% | 25g |
¥3120 | 2024-05-24 | |
| TRC | D492828-50mg |
Di-tert-butylphenylphosphine |
32673-25-9 | 50mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D492828-100mg |
Di-tert-butylphenylphosphine |
32673-25-9 | 100mg |
$87.00 | 2023-05-18 | ||
| TRC | D492828-500mg |
Di-tert-butylphenylphosphine |
32673-25-9 | 500mg |
$150.00 | 2023-05-18 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | QQ000-1g |
Di-tert-butylphenylphosphine |
32673-25-9 | 97% | 1g |
198.0CNY | 2021-08-05 |
Di-tert-butylphenylphosphine Suppliers
Di-tert-butylphenylphosphine Related Literature
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
Additional information on Di-tert-butylphenylphosphine
Introduction to Di-tert-butylphenylphosphine (CAS No. 32673-25-9)
Di-tert-butylphenylphosphine, with the chemical formula C19H31P and CAS number 32673-25-9, is a significant organophosphorus compound widely utilized in the field of organic synthesis and catalysis. This compound, characterized by its bulky tert-butyl groups attached to a phenyl ring, serves as an effective ligand in transition metal catalysis, particularly in cross-coupling reactions. The unique steric and electronic properties of Di-tert-butylphenylphosphine make it a valuable reagent in the development of novel synthetic methodologies and the optimization of existing chemical processes.
The primary application of Di-tert-butylphenylphosphine lies in its role as a ligand in palladium-catalyzed reactions. Its steric bulk helps to prevent unwanted side reactions by selectively coordinating with transition metals, thereby enhancing the efficiency and selectivity of various organic transformations. For instance, it has been extensively used in Suzuki-Miyaura cross-coupling reactions, where it facilitates the formation of carbon-carbon bonds between aryl halides and boronic acids under mild conditions. This reaction is pivotal in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
In recent years, research has highlighted the utility of Di-tert-butylphenylphosphine in asymmetric catalysis. The introduction of chiral auxiliaries or catalysts can enhance the enantioselectivity of reactions, making this compound indispensable in the synthesis of enantiomerically pure compounds. For example, its use in asymmetric hydrogenation has been reported to yield high enantiomeric excess products, which are crucial for many pharmaceutical applications. The ability to control stereochemistry with high precision underscores the importance of Di-tert-butylphenylphosphine in modern synthetic chemistry.
The compound's stability under various reaction conditions also contributes to its widespread adoption. Unlike some phosphines that degrade under oxidative or acidic environments, Di-tert-butylphenylphosphine remains robust, ensuring consistent performance across multiple synthetic pathways. This stability is particularly advantageous in industrial settings where reproducibility and scalability are paramount.
Advances in computational chemistry have further elucidated the mechanistic aspects of reactions involving Di-tert-butylphenylphosphine. Density functional theory (DFT) studies have provided insights into how the phosphine ligand interacts with transition metals, influencing reaction rates and selectivity. These computational insights have enabled chemists to design more efficient catalysts by tailoring ligand structures to specific reaction needs.
The role of Di-tert-butylphenylphosphine extends beyond traditional organic synthesis into materials science. Its ability to form stable complexes with metals has been exploited in the development of novel materials for optoelectronic applications. For instance, phosphine-based polymers have shown promise in organic light-emitting diodes (OLEDs) due to their tunable electronic properties and thermal stability.
In conclusion,
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